2-(1-methyl-1H-indol-3-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone
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Overview
Description
2-(1-methyl-1H-indol-3-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone is a complex organic compound that features an indole core, a piperidine ring, and a pyridine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-indol-3-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone typically involves multi-step organic synthesis. A common approach might include:
Formation of the Indole Core: Starting from a suitable precursor, the indole core can be synthesized through Fischer indole synthesis or other methods.
Piperidine Ring Formation: The piperidine ring can be introduced via cyclization reactions.
Coupling Reactions: The indole and piperidine moieties can be coupled using reagents like palladium catalysts in cross-coupling reactions.
Introduction of the Pyridine Moiety: The pyridine group can be introduced through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or piperidine rings.
Reduction: Reduction reactions might target the carbonyl group or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its structural features.
Biology
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its binding affinity.
Receptor Modulation: Potential to modulate biological receptors, impacting various physiological processes.
Medicine
Drug Development: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Diagnostics: Used in the development of diagnostic agents for imaging or biomarker detection.
Industry
Material Science:
Agriculture: May be explored for use in agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-indol-3-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone would depend on its specific biological target. Generally, it might involve:
Binding to Enzymes or Receptors: The compound could bind to specific enzymes or receptors, altering their activity.
Pathway Modulation: By interacting with molecular targets, it could modulate signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)-1-(piperidin-1-yl)ethanone: Lacks the pyridine moiety.
1-(3-(pyridin-4-yloxy)piperidin-1-yl)-2-phenylethanone: Contains a phenyl group instead of an indole core.
Uniqueness
2-(1-methyl-1H-indol-3-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone is unique due to its combination of an indole core, piperidine ring, and pyridine moiety, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
2-(1-methylindol-3-yl)-1-(3-pyridin-4-yloxypiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-23-14-16(19-6-2-3-7-20(19)23)13-21(25)24-12-4-5-18(15-24)26-17-8-10-22-11-9-17/h2-3,6-11,14,18H,4-5,12-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NORXDOLKVSUTLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCCC(C3)OC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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